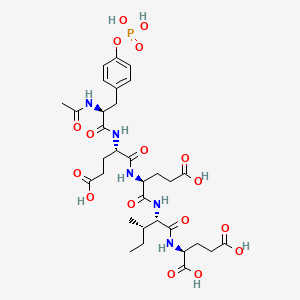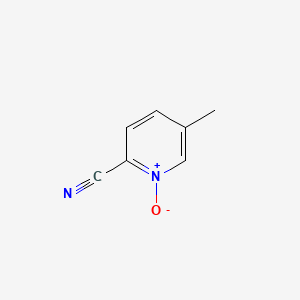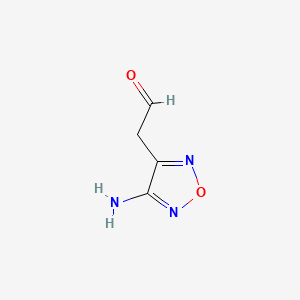![molecular formula C20H14O2 B576203 [1,1':3',1''-Terphenyl]-4,4''-dicarbaldehyde CAS No. 171820-02-3](/img/structure/B576203.png)
[1,1':3',1''-Terphenyl]-4,4''-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1':3',1''-Terphenyl]-4,4''-dicarbaldehyde is a chemical compound that is widely used in scientific research and laboratory experiments. It is a colorless crystalline solid with a molecular weight of about 370.5 g/mol and a melting point of about 73-76 °C. This compound is a building block for synthesizing various organic compounds and is an important intermediate in organic synthesis. It also has some biochemical and physiological effects on living organisms, which makes it a valuable tool in biomedical research.
Applications De Recherche Scientifique
Photodynamic Therapy
- Application : Covalent Organic Frameworks (COFs) using derivatives of [1,1':3',1''-Terphenyl]-4,4''-dicarbaldehyde have been designed for efficient photodynamic therapy. These frameworks exhibit high reactive oxygen species production efficiency, vital for treating tumor cells (Zhang et al., 2019).
Synthesis of Novel Compounds
- Application : The compound has been used in the synthesis of a variety of m-terphenyl compounds, demonstrating its versatility in creating novel chemical structures (Kehlbeck et al., 2007).
Asymmetric Adsorption Studies
- Application : Studies on 4,4''-diamino-p-terphenyl, a related compound, have shown asymmetric adsorption on metal surfaces. This reveals potential for controlled chemical reactions and synthesis of complex organic macromolecules (Zhong et al., 2018).
Intramolecular Catalysis
- Application : The compound has been explored for its role in intramolecular Cannizzaro reactions, offering insights into reaction mechanisms and kinetics (Abbaszadeh & Bowden, 1990).
Organic Optoelectronic Applications
- Application : Derivatives of [1,1':3',1''-Terphenyl]-4,4''-dicarbaldehyde have been studied for their potential in organic optoelectronic applications, such as organic light-emitting devices (OLEDs) (Hu et al., 2013).
Luminescent Sensor Development
- Application : The compound has been used in developing luminescent sensors for detecting substances like benzaldehyde and nitrite, demonstrating its potential in environmental and analytical chemistry (Ding et al., 2017).
Novel Organic Synthesis
- Application : Research on derivatives of the compound has led to the development of novel synthesis methods for functionalized organic materials, expanding the toolkit for organic chemists (Chang et al., 2013).
Fluorescence Studies
- Application : The compound's derivatives have been analyzed for their fluorescence properties, contributing to the understanding of fluorogens in age pigments (Kikugawa et al., 1987).
Mécanisme D'action
Target of Action
A similar compound, 5-carbamoyl-1,1’:4’,1’'-terphenyl-3-carboxylic acid, targets dihydroorotate dehydrogenase (quinone), a mitochondrial enzyme . This enzyme plays a crucial role in the de novo synthesis of pyrimidines in humans .
Mode of Action
Drugs typically interact with their targets by binding to receptors on the surface of cells or within the cytoplasm . After binding, the drug can act as an agonist or antagonist, triggering or blocking the function of the target, respectively .
Biochemical Pathways
Drugs generally influence a series of interconnected biochemical reactions, each step being catalyzed by a specific enzyme . The product of one reaction becomes the substrate for the next, affecting the overall pathway .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a drug . They include factors such as solubility, permeability, protein binding, and inhibition or induction of enzymes .
Result of Action
A similar compound, 4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxylic acid, undergoes cu-elimination and subsequent c–c coupling . This process could potentially influence the molecular and cellular effects of [1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarbaldehyde.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can include temperature, pH, presence of other molecules, and the specific characteristics of the biological environment where the compound is active . .
Propriétés
IUPAC Name |
4-[3-(4-formylphenyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-13-15-4-8-17(9-5-15)19-2-1-3-20(12-19)18-10-6-16(14-22)7-11-18/h1-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAUBPSPFGRWSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diethynyl- (9CI)](/img/no-structure.png)
![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B576126.png)
![2-(Tert-butyl)-6-methoxybenzo[d]thiazole](/img/structure/B576127.png)


![3-Oxa-7,8-diazatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B576137.png)

![5-Fluorouridine-[6-3H]](/img/structure/B576143.png)